molecular formula C10H16Si2 B094053 1,2-Bis(dimethylsilyl)benzene CAS No. 17985-72-7

1,2-Bis(dimethylsilyl)benzene

Cat. No. B094053
CAS RN: 17985-72-7
M. Wt: 192.4 g/mol
InChI Key: MUUXBTFQEXVEEI-UHFFFAOYSA-N
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Description

1,2-Bis(dimethylsilyl)benzene is a compound that is part of a broader class of organosilicon compounds where silicon atoms are introduced into an aromatic benzene ring. Although the provided papers do not directly discuss 1,2-bis(dimethylsilyl)benzene, they do provide insights into similar compounds and their synthesis, properties, and applications, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of bis(trimethylsilyl)benzene derivatives, which are closely related to 1,2-bis(dimethylsilyl)benzene, can be achieved from dichlorobenzenes using a hybrid metal system. A practical and safe synthesis method using Mg and CuCl in the presence of LiCl in 1,3-dimethyl-2-imidazolidinone (DMI) has been reported. This method avoids the use of toxic HMPA and provides high yields under mild conditions .

Molecular Structure Analysis

The molecular structure of related compounds, such as 1,2-bis(di-R-aminomethyl)benzenes, has been studied using X-ray diffraction. For instance, the crystal structure of a complex of 1,2-bis(dimethylaminomethyl)benzene with HCIO4 was determined, revealing details about intramolecular hydrogen bonds and the disorder of the perchlorate anion . These structural insights are valuable for understanding the spatial arrangement and potential reactivity of similar bis(dimethylsilyl)benzene compounds.

Chemical Reactions Analysis

The chemical reactivity of bis(dimethylsilyl)benzene derivatives can be inferred from studies on similar compounds. For example, the photodegradation of poly[2,5-bis(dimethylsilyl)thiophene] has been investigated, showing that exposure to light can lead to the degradation of the polymer, with the formation of various photoproducts . This suggests that bis(dimethylsilyl)benzene derivatives may also be susceptible to photodegradation under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 1,2-bis(dimethylsilyl)benzene can be deduced from the analysis of similar molecules. For instance, the thermal properties of 1,3-bis[3-(2-thiophenyl)-3-oxopropan-oyl]benzene were studied using thermogravimetric analysis, revealing a significant mass loss at high temperatures due to decomposition . Additionally, the synthesis of bis(5,5-dimethyl-1,3-dioxacyclophosphorimide)benzene showed that the compound begins to decompose at temperatures above 280°C . These findings provide a general idea of the thermal stability of bis(dimethylsilyl)benzene derivatives.

Scientific Research Applications

  • General Uses

    • Scientific Field : Organic Chemistry
    • Application Summary : 1,2-Bis(dimethylsilyl)benzene is used as a protecting group-reagent for amines and amino acids, forming benzostabase derivatives . It is an important raw material in organic synthesis .
  • Synthesis of Functional Materials

    • Scientific Field : Material Science
    • Application Summary : 1,2-Bis(trimethylsilyl)benzene is used in the synthesis of functional materials, such as luminescent boron-containing polymers and powerful Lewis acid catalysts .
    • Application Methods : The compound is used as a starting material in the synthesis of these materials. The specific methods and conditions would depend on the particular material being synthesized .
    • Results or Outcomes : The synthesis of these functional materials can lead to the development of new optoelectronic devices and catalysts .
  • Selective Reduction of Carboxylic Acids to Aldehydes
    • Scientific Field : Organic Chemistry
    • Application Summary : 1,2-Bis(dimethylsilyl)benzene is used in a novel transformation of carboxylic acids to aldehydes . This is achieved by a one-pot procedure consisting of a ruthenium-catalyzed hydrosilane reduction with 1,2-bis(dimethylsilyl)benzene followed by hydrolysis of the resulting cyclic disilylacetals .
    • Application Methods : The compound is used in a one-pot procedure consisting of a ruthenium-catalyzed hydrosilane reduction with 1,2-bis(dimethylsilyl)benzene followed by hydrolysis of the resulting cyclic disilylacetals .
    • Results or Outcomes : The use of 1,2-Bis(dimethylsilyl)benzene in this reaction provides a new method for the selective reduction of carboxylic acids to aldehydes .
  • Protection/Deprotection Reagents
    • Scientific Field : Organic Chemistry
    • Application Summary : 1,2-Bis(dimethylsilyl)benzene is used as a protecting group-reagent for amines and amino acids, forming “benzostabase” derivatives . These derivatives are more acid-stable than “stabase” analogs .
    • Application Methods : The compound is used as a protecting group for amines and amino acids. The specific methods of application or experimental procedures would depend on the particular synthesis or reaction being carried out .
    • Results or Outcomes : The use of 1,2-Bis(dimethylsilyl)benzene as a protecting group can help to increase the efficiency and selectivity of organic reactions by preventing unwanted side reactions .

Safety And Hazards

1,2-Bis(dimethylsilyl)benzene is a combustible liquid . It is recommended to keep away from heat, open flames, sparks, and to wear protective gloves, protective clothing, and eye protection .

Relevant Papers

Several papers have been found that discuss 1,2-Bis(dimethylsilyl)benzene. These include a theoretical study on the platinum-catalyzed reduction of amides with hydrosilanes bearing dual Si–H groups , and a study on iron disilyl-dicarbonyl complex bearing weakly coordinating η2- (H–Si) moieties .

properties

InChI

InChI=1S/C10H16Si2/c1-11(2)9-7-5-6-8-10(9)12(3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUXBTFQEXVEEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)C1=CC=CC=C1[Si](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10422850
Record name 1,2-Bis(dimethylsilyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10422850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(dimethylsilyl)benzene

CAS RN

17985-72-7
Record name 1,2-Bis(dimethylsilyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10422850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
176
Citations
J Pfeiffer, G Kickelbick, U Schubert - Organometallics, 2000 - ACS Publications
Reaction of (η 4 -2,5-norbornadiene)dimethylplatinum(II) with (2-diphenylphosphinoethyl)dimethylamine, (3-diphenylphosphinopropyl)dimethylamine, 2-diphenylphosphino-N,N-…
Number of citations: 58 pubs.acs.org
D Seyferth, DL White - Journal of the American Chemical Society, 1972 - ACS Publications
Whenheated to about 152 in the presence of a few mole per cent of trifluoroacetic acid, l, 2-bis (tri-methylsilyl) benzene isomerizes rapidly to a mixture containing mostly l, 3-bis (…
Number of citations: 50 pubs.acs.org
SO Kang, J Lee, J Ko - Coordination chemistry reviews, 2002 - Elsevier
The reaction of 1,2-bis(dimethylsilyl)carborane 1 with Ni(PEt 3 ) 4 yielded the cyclic bis(silyl)nickel complex 7. Compound 7 was found to be a good catalyst for the double silylation …
Number of citations: 24 www.sciencedirect.com
K Miyamoto, Y Motoyama, H Nagashima - Chemistry Letters, 2012 - journal.csj.jp
Selective Reduction of Carboxylic Acids to Aldehydes by a Ruthenium-catalyzed Reaction with 1,2-Bis(dimethylsilyl)benzene Page 1 Selective Reduction of Carboxylic Acids to …
Number of citations: 44 www.journal.csj.jp
S Shimada, MLN Rao, YH Li, M Tanaka - Organometallics, 2005 - ACS Publications
Reaction of 1,2-C 6 H 4 (SiMe 2 H)(SiH 3 ) (8) with Pt(dmpe)(PEt 3 ) 2 (dmpe = Me 2 PCH 2 CH 2 PMe 2 ) or Pt(dmpe) 2 in 1:1 ratio at room temperature gave {1,2-C 6 H 4 (SiMe 2 )(SiH …
Number of citations: 37 pubs.acs.org
MEM Abdelbagi, W Milius, S Mondal… - Journal of …, 2018 - Elsevier
The synthesis and characterization of a new class of ansa bis(indenyl) complexes of zirconium and hafnium is described. Two indenyl moieties are linked at the 1-,1′-positions via a 1,2…
Number of citations: 9 www.sciencedirect.com
J Pfeiffer, G Kickelbick, U Schubert - Organometallics, 2000 - ACS Publications
In a novel type of reaction, the bis(silyl) complex (κ 2 -P,N)-(PN)Pt[o-(Me 2 Si) 2 C 6 H 4 ] (PN = 2-(diphenylphosphino)-N,N-dimethylaniline) was quantitatively converted to the bis(…
Number of citations: 25 pubs.acs.org
F Delpech, S Sabo-Etienne, B Chaudret… - Journal of the …, 1997 - ACS Publications
The η2-coordination of σ bonds to transition metals is an intense area of research in coordination chemistry. Furthermore, reactivity studies of the resulting complexes have intensified …
Number of citations: 63 pubs.acs.org
ML Loza, SR de Gala, RH Crabtree - Inorganic Chemistry, 1994 - ACS Publications
1, 2-Bis (dimethylsilyl) benzene (dmsbH2, 2a) and l, 2-bis (dimethylsilyl) ethane (dmseH2, 2b) react with ReH7 (PPh3) 2 (1) to give the first chelating bis (silyl) polyhydride complexes, …
Number of citations: 28 pubs.acs.org
Y Sunada, Y Fujimura, H Nagashima - Organometallics, 2008 - ACS Publications
Three rhodadisilacyclopentene complexes are synthesized by the reaction of 1,2-bis(dimethylsilyl)benzene with RhCl(PPh 3 ) 3 or Rh(H)(PPh 3 ) 4 , and their contributions to the …
Number of citations: 28 pubs.acs.org

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